4-Desisopropyl-4-propyl Imazethapyr
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Overview
Description
4-Desisopropyl-4-propyl Imazethapyr is a member of imidazolinone herbicides . It is used for the control of grasses and broadleaf . The molecular formula of this compound is C15H19N3O3.
Synthesis Analysis
Under aerobic conditions in laboratories, imazethapyr degraded in soil by oxidation of the ethyl side chain of the pyridine ring to form 5-(1-hydroxyethyl)-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl] nicotinic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C15H19N3O3.Chemical Reactions Analysis
Imazethapyr primarily inhibits acetohydroxyacid synthase, which is the essential enzyme contributed to branched-chain amino acid biosynthesis (valine, leucine, and isoleucine) in plants . By targeting acetohydroxyacid synthase, imazethapyr impairs protein biosynthesis and ultimately leads to the death of susceptible weed species .Physical and Chemical Properties Analysis
The molecular formula of this compound is C15H19N3O3. More detailed physical and chemical properties are not available in the search results.Mechanism of Action
Imazethapyr primarily inhibits acetohydroxyacid synthase, which is the essential enzyme contributed to branched-chain amino acid biosynthesis (valine, leucine, and isoleucine) in plants . By targeting acetohydroxyacid synthase, imazethapyr impairs protein biosynthesis and ultimately leads to the death of susceptible weed species .
Safety and Hazards
Future Directions
The degradation dynamics of imazethapyr under subtropical conditions were studied in a laboratory. The study found that soil physicochemical parameters especially pH, OM content, and temperature should be considered in combination along with the application rate of imazethapyr for achieving satisfactory weed control and reducing environmental risk associated with the use of imazethapyr in different crops .
Properties
IUPAC Name |
5-ethyl-2-(4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRORQDJBTMAFRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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